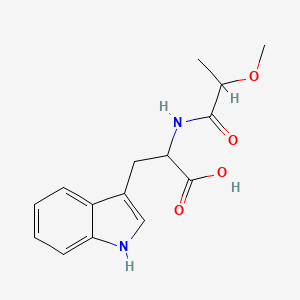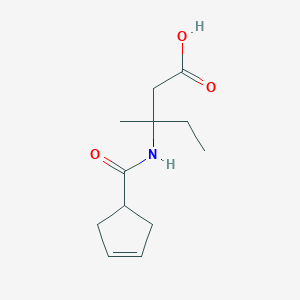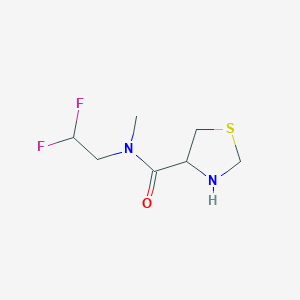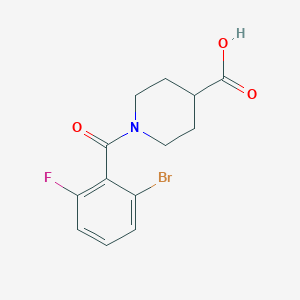![molecular formula C12H21NO3 B6648139 2-[(2-Cycloheptylacetyl)-methylamino]acetic acid](/img/structure/B6648139.png)
2-[(2-Cycloheptylacetyl)-methylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Cycloheptylacetyl)-methylamino]acetic acid is an organic compound with potential applications in various fields of chemistry and biology. This compound features a cycloheptyl group attached to an acetic acid moiety through a methylamino linkage, making it a unique structure with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Cycloheptylacetyl)-methylamino]acetic acid typically involves the following steps:
Formation of the Cycloheptylacetyl Intermediate: This step involves the acylation of cycloheptane with acetic anhydride in the presence of a catalyst such as aluminum chloride to form 2-cycloheptylacetyl chloride.
Amination Reaction: The intermediate is then reacted with methylamine under controlled conditions to form the methylamino derivative.
Acetic Acid Addition: Finally, the methylamino derivative is treated with acetic acid under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the cycloheptylacetyl moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Cycloheptanone or cycloheptanoic acid derivatives.
Reduction: Cycloheptanol derivatives.
Substitution: Various substituted methylaminoacetic acid derivatives.
科学研究应用
2-[(2-Cycloheptylacetyl)-methylamino]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-[(2-Cycloheptylacetyl)-methylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptyl group may enhance binding affinity, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
2-[(2-Cyclohexylacetyl)-methylamino]acetic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
2-[(2-Phenylacetyl)-methylamino]acetic acid: Contains a phenyl group, offering different chemical properties and reactivity.
2-[(2-Benzylacetyl)-methylamino]acetic acid: Features a benzyl group, which can influence its biological activity.
Uniqueness: 2-[(2-Cycloheptylacetyl)-methylamino]acetic acid is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic effects compared to its analogs. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
2-[(2-cycloheptylacetyl)-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-13(9-12(15)16)11(14)8-10-6-4-2-3-5-7-10/h10H,2-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKNOCOZSRRARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CC1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Acetylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B6648088.png)
![2-[(5-Methylsulfanylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B6648090.png)
![2-[(2-Methoxypropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6648102.png)
![5-[(2-Methoxypropanoylamino)methyl]furan-2-carboxylic acid](/img/structure/B6648110.png)
![[3-[(1,3-Thiazol-5-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6648118.png)
![[1-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]cyclobutyl]methanol](/img/structure/B6648130.png)
![3-[[[1-(Hydroxymethyl)cyclobutyl]amino]methyl]phenol](/img/structure/B6648134.png)
![[1-[[5-(Methoxymethyl)furan-2-yl]methylamino]cyclobutyl]methanol](/img/structure/B6648138.png)



